2-Chloro-6-methyl-4-nitropyridine
Overview
Description
2-Chloro-6-methyl-4-nitropyridine: is an organic compound with the chemical formula C6H5ClN2O2 . It is a white crystalline powder with a melting point of 92-94°C and a boiling point of 260°C . This compound is slightly soluble in water but soluble in ethanol, ether, and chloroform . It is commonly used as an intermediate in organic synthesis, particularly in the fields of pesticides, dyes, and pharmaceuticals .
Mechanism of Action
Target of Action
It is known that nitropyridines are often used in the synthesis of various pharmaceuticals . They can also be used as intermediates in organic synthesis, such as in the Suzuki–Miyaura cross-coupling reaction .
Mode of Action
Nitropyridines are often used in reactions that involve the formation of carbon-carbon bonds, such as the suzuki–miyaura cross-coupling reaction . In this reaction, the nitropyridine compound can act as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd-C bond .
Biochemical Pathways
As a nitropyridine, it can be involved in various organic synthesis reactions, potentially affecting multiple biochemical pathways depending on the specific context of its use .
Result of Action
As a nitropyridine, it can be used as an intermediate in the synthesis of various pharmaceuticals, potentially leading to a wide range of molecular and cellular effects depending on the specific drug being synthesized .
Action Environment
It’s worth noting that the safety data sheet suggests avoiding contact with skin and eyes, and using dry clean up procedures to avoid generating dust . This indicates that the compound’s action and stability could potentially be influenced by environmental factors such as humidity and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with .
Chlorination: The 2-amino-6-methylpyridine reacts with ferrous chloride to produce .
Nitration: The 2-chloro-6-methylpyridine is then nitrated using nitric acid to yield 2-chloro-6-methyl-4-nitropyridine .
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-6-methyl-4-nitropyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in an alcohol solvent.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products:
Substitution: Products like 2-methoxy-6-methyl-4-nitropyridine.
Reduction: 2-Chloro-6-methyl-4-aminopyridine.
Oxidation: 2-Chloro-6-carboxy-4-nitropyridine.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Utilized in the development of drugs targeting specific enzymes or receptors.
Industry:
Comparison with Similar Compounds
- 2-Chloro-4-nitropyridine
- 2-Methyl-4-nitropyridine
- 2-Chloro-6-methylpyridine
Comparison:
- 2-Chloro-6-methyl-4-nitropyridine is unique due to the presence of both a chloro and a nitro group on the pyridine ring, which allows for diverse chemical reactivity and applications.
- 2-Chloro-4-nitropyridine lacks the methyl group, which can affect its solubility and reactivity.
- 2-Methyl-4-nitropyridine lacks the chloro group, which can influence its ability to undergo substitution reactions.
- 2-Chloro-6-methylpyridine lacks the nitro group, which can impact its redox properties and biological activity .
Properties
IUPAC Name |
2-chloro-6-methyl-4-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)3-6(7)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASZDKHKTXGGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305458 | |
Record name | 2-CHLORO-6-METHYL-4-NITRO-PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79055-51-9 | |
Record name | 79055-51-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-CHLORO-6-METHYL-4-NITRO-PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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